Octadeca-2,5,8-triyn-1-OL
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Overview
Description
Octadeca-2,5,8-triyn-1-OL is an organic compound with the molecular formula C18H26O. It is characterized by the presence of three triple bonds (alkyne groups) and a hydroxyl group (-OH) attached to the first carbon atom. This compound is part of the family of acetylenic alcohols, which are known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-2,5,8-triyn-1-OL typically involves the alkylation of a suitable precursor with propargyl bromide, followed by deprotection steps to yield the final product . One common method involves the use of a tetrahydropyranyl-protected intermediate, which is then subjected to alkylation and subsequent deprotection to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Octadeca-2,5,8-triyn-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Octadeca-2,5,8-triyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octadeca-2,5,8-triyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and the hydroxyl group allows it to participate in a range of chemical reactions, which can modulate biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: A saturated alcohol with a similar carbon chain length but without triple bonds.
1-Decanol: A shorter-chain alcohol with similar properties.
Uniqueness
Octadeca-2,5,8-triyn-1-OL is unique due to the presence of multiple triple bonds, which confer distinct reactivity and potential biological activities. This sets it apart from other long-chain alcohols that lack such features.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool for scientists and researchers.
Properties
CAS No. |
130112-19-5 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
octadeca-2,5,8-triyn-1-ol |
InChI |
InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-9,12,15,18H2,1H3 |
InChI Key |
HTGMQLJOQGGHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCC#CCC#CCO |
Origin of Product |
United States |
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